Imidazo[1,2-a]pyrimidine-5,7-diol
Overview
Description
Imidazo[1,2-a]pyrimidine is a heterocyclic compound that has gained attention in synthetic chemistry due to its versatile applications in medicinal chemistry. It is known for its broad range of biological activities and is a key scaffold in various chemosynthetic methodologies.
Synthesis Analysis
- Palladium-catalyzed regioselective arylation of imidazo[1,2-a]pyrimidine has been developed for efficient one-step synthesis of 3-arylimidazo[1,2-a]pyrimidines (Li et al., 2003).
- Cu-catalyzed aerobic oxidative conditions have been used for the efficient synthesis of 3-formyl imidazo[1,2-a]pyrimidines using ethyl tertiary amines as carbon sources (Rao et al., 2017).
Molecular Structure Analysis
- The structure of imidazo[1,2-a]pyrimidine derivatives has been modified to reduce metabolism mediated by aldehyde oxidase, indicating their complex molecular interactions (Linton et al., 2011).
Chemical Reactions and Properties
- Imidazo[1,2-a]pyrimidines undergo various chemical reactions including multicomponent reactions, condensation reactions, and intramolecular cyclizations (Goel et al., 2015).
Physical Properties Analysis
- The research does not provide specific details on the physical properties of Imidazo[1,2-a]pyrimidine-5,7-diol. However, the general physical properties of imidazo[1,2-a]pyrimidines can be inferred from their molecular structure and synthesis methods.
Chemical Properties Analysis
- Imidazo[1,2-a]pyrimidines are known for their potent antimicrobial activity against a variety of microorganisms, as evidenced by various substituted derivatives (Revankar et al., 1975).
Scientific Research Applications
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Anti-Inflammatory Drugs
- Field : Pharmacology
- Application : Pyrimidines, including imidazo pyrimidines, are known to have anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators .
- Methods : The synthesis of these compounds involves various methods, and their anti-inflammatory effects are usually tested in vitro or in vivo .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Antituberculosis Agents
- Field : Medicinal Chemistry
- Application : Some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods : These compounds are synthesized and then tested against various strains of TB .
- Results : The results have been promising, with some compounds showing significant activity against MDR-TB and XDR-TB .
-
Corrosion Inhibitors
- Field : Materials Science
- Application : Imidazole pyrimidine and its derivatives are potential corrosion inhibitors to protect steel from environmental corrosion .
- Methods : These compounds are applied to the surface of the metal to prevent corrosion .
- Results : The results have shown that these compounds can effectively protect steel from corrosion .
-
Synthetic Chemistry
- Field : Synthetic Chemistry
- Application : Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies . These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .
- Methods : The synthesis of these compounds involves various methods .
- Results : This review comprehensively summarizes the recently reported various synthetic approaches along with its functionalization at 3-positions to construct this privileged scaffold for further use in the development of new chemosynthetic strategies and drug development .
-
Anticancer Activity
- Field : Pharmacology
- Application : Imidazo[1,2-a]pyrimidine derivatives are linked to the pharmacological activity of related drugs . They are found in anticancer activity medicines .
- Methods : These compounds are synthesized and then tested for their anticancer activity .
- Results : The results have shown that these compounds can have significant anticancer activity .
-
Anxiolytic Drugs
-
Antibacterial and Antiviral Drugs
- Field : Pharmacology
- Application : Imidazo pyrimidine and its derivatives are commonly used as antibacterial and antiviral drugs .
- Methods : These compounds are synthesized and then tested for their antibacterial and antiviral activities .
- Results : The results have shown that these compounds can have significant antibacterial and antiviral activities .
-
Anti-Inflammatory Activity Pharmaceuticals
- Field : Pharmacology
- Application : Imidazo[1,2-a]pyrimidine derivatives are found in anti-inflammatory activity pharmaceuticals .
- Methods : These compounds are synthesized and then tested for their anti-inflammatory activities .
- Results : The results have shown that these compounds can have significant anti-inflammatory activities .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-hydroxy-8H-imidazo[1,2-a]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c10-4-3-5(11)9-2-1-7-6(9)8-4/h1-3,11H,(H,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELWUABPSOOYPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=O)NC2=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541536 | |
Record name | 5-Hydroxyimidazo[1,2-a]pyrimidin-7(8H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70541536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyrimidine-5,7-diol | |
CAS RN |
51647-90-6 | |
Record name | 5-Hydroxyimidazo[1,2-a]pyrimidin-7(8H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70541536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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